
3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazolone family. It has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 g/mol. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol reduces the production of prostaglandins, resulting in the alleviation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Furthermore, 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been found to possess antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and is widely used as a reference compound in various assays. Additionally, it is relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antitumor, and antimicrobial activities of this compound. Additionally, the use of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in combination with other drugs could be explored to enhance its therapeutic efficacy. Finally, the development of new drug delivery systems could be investigated to improve the solubility and bioavailability of this compound.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol can be achieved through several methods. One of the most common methods is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then cyclized with concentrated hydrochloric acid to form the final product. Other methods include the reaction of 4-methoxyphenylhydrazine with 1,3-dimethyl-2-imidazolidinone or 1,3-dimethylbarbituric acid.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antipyretic, and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antitumor and antimicrobial activities, which could be useful in the development of novel drugs for cancer and infectious diseases.
Eigenschaften
CAS-Nummer |
199587-26-3 |
|---|---|
Produktname |
3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol |
Molekularformel |
C11H12N2O2 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
5-(4-methoxyphenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)7-10(12-13)8-3-5-9(15-2)6-4-8/h3-7,12H,1-2H3 |
InChI-Schlüssel |
PJTMFHVAWXJKCF-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC |
Synonyme |
2,4-DIHYDRO-5-(4-METHOXYPHENYL)-2-METHYL-3H-PYRAZOL-3-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
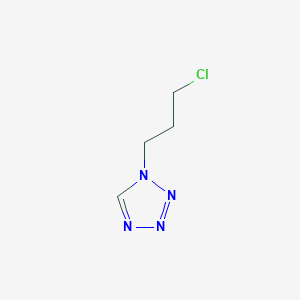
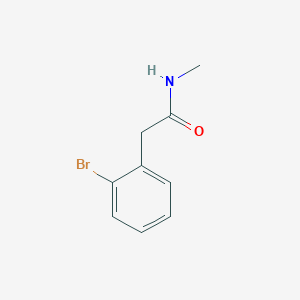
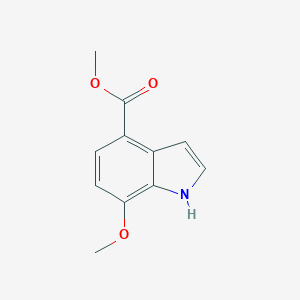


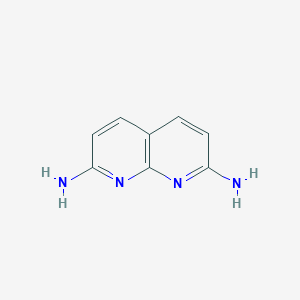
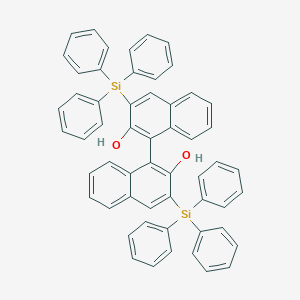
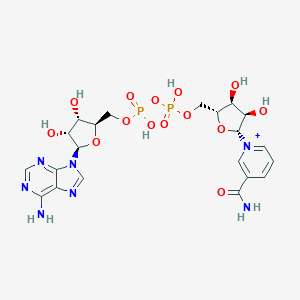
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
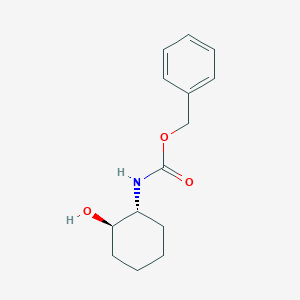
![dibenzo[b,f]thiepin-10(11H)-one](/img/structure/B168908.png)
